Cas no 103-96-8 (1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-)
103-96-8 structure
Product Name:1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-
1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-
- 1-N,4-N-di(octan-2-yl)benzene-1,4-diamine
- N,N'-BIS(1-METHYLHEPTYL)-P-PHENYLENEDIAMINE
- 1,4-Benzenediamine,N,N'-bis(1-methylheptyl)
- Antozite 1
- DI-2-OCTYL-P-PHENYLENEDIAMINE
- Elastozone 30
- N,N'-bis(1-methylheptyl)-1,4-benzenediamine
- N,N'-bis-(1-methylheptyl)-1,4-phenylenediamine
- N,N'-Bis-(1-methyl-heptyl)-p-phenylendiamin
- N,N'-di-(1-methylheptyl)-p-phenylenediamine
- n,n'-di(octan-2-yl)benzene-1,4-diamine
- p-Phenylenediamine,N,N'-bis(1-methylheptyl)
- Santoflex 217
- Tenemene 30
- UOP 288
- N,N'-DI(2-OCTYL)-P-PHENYLENEDIAMINE
- tenemene30
- elastozone30
- santoflex217
- N,N'-Di-sek.-octyl-p-phenylendiamin
- N,N'-Di(1-methylheptyl)-p-phenylenediamine
- 103-96-8
- p-Phenylenediamine,N'-bis(1-methylheptyl)-
- NCIOpen2_007505
- 1, N,N'-bis(1-methylheptyl)-
- NSC-56774
- NSC56774
- p-Phenylenediamine, N,N'-bis(1-methylheptyl)-
- FT-0631563
- 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-
- N,N'-Di(2-octyl)-para-phenylenediamine
- DTXSID5051523
- N~1~,N~4~-bis(1-methylheptyl)-1,4-benzenediamine
- N,N'-Bis(2-octyl)-p-phenylenediamine
- DI-2-OCTYL-P-PHENYLENEDIAMINE [HSDB]
- UNII-0S97TKV89X
- 1,4-Benzenediamine, N1,N4-bis(1-methylheptyl)-
- Q27237187
- N1,N4-Di(octan-2-yl)benzene-1,4-diamine
- N,N'-Di-sec-octyl p-phenylene diamine
- APTGHASZJUAUCP-UHFFFAOYSA-N
- NS00021462
- n,n'-bis-(1-methylheptyl)-p-phenylenediamine
- 28633-36-5
- 1,4-Benzenediamine, N,N'-di-sec-octyl-
- SCHEMBL39138
- N,N/'-BIS(1-METHYLHEPTYL)-P-PHENYLENEDIAMINE
- HSDB 5358
- NSC 56774
- 0S97TKV89X
- EINECS 203-162-2
- N,N'-Di-Sec-Octyl-P-Phenylenediamine
- AKOS024332348
-
- MDL: MFCD00027305
- Inchi: 1S/C22H40N2/c1-5-7-9-11-13-19(3)23-21-15-17-22(18-16-21)24-20(4)14-12-10-8-6-2/h15-20,23-24H,5-14H2,1-4H3
- Chiave InChI: APTGHASZJUAUCP-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC(=CC=1)NC(C)CCCCCC)C(C)CCCCCC
Proprietà calcolate
- Massa esatta: 332.31900
- Massa monoisotopica: 332.319149
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 24
- Conta legami ruotabili: 14
- Complessità: 243
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 8.5
- Superficie polare topologica: 24.1
Proprietà sperimentali
- Densità: 0.923
- Punto di ebollizione: 456.4°Cat760mmHg
- Punto di infiammabilità: 257.5°C
- Indice di rifrazione: 1.524
- PSA: 24.06000
- LogP: 7.37420
1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)- Dati doganali
- CODICE SA:2921519090
- Dati doganali:
Codice doganale cinese:
2921519090Panoramica:
2921519090. tra-\destra-fenilendiammina\diaminotoluene, ecc. [compresi i derivati e i loro sali]. IVA: 17,0%. Tasso di rimborso delle tasse: 17,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921519090. o-, m-, p-fenilendiammina, diaminotolueni e loro derivati; i loro sali. IVA:17,0%. Tasso di sconto fiscale:17,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)- Letteratura correlata
-
Tanmoy Basak,Dhananjoy Das,Partha Pratim Ray,Snehasis Banerjee,Shouvik Chattopadhyay CrystEngComm 2020 22 5170
-
Sumanta Banerjee,Ankur,Alex P. Andrews,Babu Varghese,Ajay Venugopal Dalton Trans. 2019 48 7313
-
Hai-Yu Wang,Xia Meng,Guo-Xin Jin Dalton Trans. 2006 2579
-
F. Majoumo-Mbé,O. Kühl,P. L?nnecke,I. Silaghi-Dumitrescu,E. Hey-Hawkins ligands: a zinc(ii) complex and an unusual nickel(i) complex with a Dewar-benzene-type Ni2P2N2 backbone. F. Majoumo-Mbé O. Kühl P. L?nnecke I. Silaghi-Dumitrescu E. Hey-Hawkins Dalton Trans. 2008 3107
-
F. Majoumo-Mbé,O. Kühl,P. L?nnecke,I. Silaghi-Dumitrescu,E. Hey-Hawkins ligands: a zinc(ii) complex and an unusual nickel(i) complex with a Dewar-benzene-type Ni2P2N2 backbone. F. Majoumo-Mbé O. Kühl P. L?nnecke I. Silaghi-Dumitrescu E. Hey-Hawkins Dalton Trans. 2008 3107
103-96-8 (1,4-Benzenediamine,N1,N4-bis(1-methylheptyl)-) Prodotti correlati
- 101-87-1(N-Phenyl-N'-cyclohexyl-p-phenylenediamine (>90%))
- 35423-91-7(1,4-Benzenediamine,N1,N4-diheptyl-)
- 3081-01-4(1,4-Benzenediamine,N1-(1,4-dimethylpentyl)-N4-phenyl-)
- 3081-14-9(N1,N4-bis(5-methylhexan-2-yl)benzene-1,4-diamine)
- 1821-36-9(N-Cyclohexylaniline)
- 101-96-2(N,N'-di-sec-Butyl-p-phenylenediamine)
- 793-24-8(4-(1,3-Dimethylbutylamino)diphenylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso